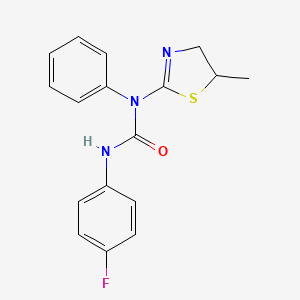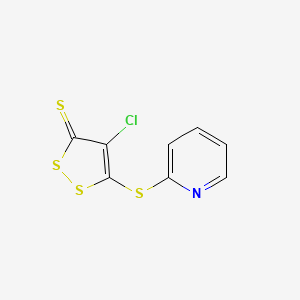![molecular formula C18H20N4O7S4 B11469903 4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine](/img/structure/B11469903.png)
4,4'-[1,3,4-Oxadiazole-2,5-diylbis(thiene-2,4-diylsulfonyl)]dimorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE is a complex organic compound that features a morpholine ring, thiophene rings, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as thiophene derivatives and oxadiazole rings, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene or oxadiazole rings.
Scientific Research Applications
4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and oxadiazole groups can interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
- [5-(Morpholine-4-sulfonyl)thiophen-2-yl]methanamine
- 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
Uniqueness
4-[(5-{5-[4-(MORPHOLINE-4-SULFONYL)THIOPHEN-2-YL]-1,3,4-OXADIAZOL-2-YL}THIOPHEN-3-YL)SULFONYL]MORPHOLINE is unique due to its combination of morpholine, thiophene, and oxadiazole rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C18H20N4O7S4 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[5-[5-(4-morpholin-4-ylsulfonylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophen-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C18H20N4O7S4/c23-32(24,21-1-5-27-6-2-21)13-9-15(30-11-13)17-19-20-18(29-17)16-10-14(12-31-16)33(25,26)22-3-7-28-8-4-22/h9-12H,1-8H2 |
InChI Key |
PZJAFLHCBYDIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C3=NN=C(O3)C4=CC(=CS4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diethyl-6-[(4-fluorophenyl)sulfanyl]-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11469820.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11469823.png)
![13-(difluoromethyl)-11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11469837.png)
![5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11469840.png)
![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11469857.png)
![N-{2-[({3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11469864.png)
![3,4,5-triethoxy-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B11469871.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11469885.png)

![2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11469893.png)
![7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469894.png)

![6-Bromo-3-methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11469910.png)
